molecular formula C12H16N4O2S B6012393 4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B6012393
M. Wt: 280.35 g/mol
InChI Key: HPUMYUYJJVZOSW-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and is widely used in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one involves the inhibition of various enzymes and proteins in the target cells. It has been found to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. This compound also inhibits the activity of various kinases, which are involved in signal transduction pathways. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities. This compound has also been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Moreover, it has been found to enhance memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments include its broad-spectrum antimicrobial activity, potential as a lead compound for drug development, and its ability to inhibit various enzymes and proteins. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

For research on 4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective drugs.

Synthesis Methods

The synthesis of 4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of cyclohexyl isocyanate with 3-(chloromethyl)isoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide to obtain the final product. This synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial, antifungal, and antiparasitic activities. This compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders. Additionally, it has been used as a potential lead compound for the development of new drugs.

properties

IUPAC Name

4-cyclohexyl-3-(1,2-oxazol-3-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-11-13-14-12(19-8-9-6-7-18-15-9)16(11)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMYUYJJVZOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)NN=C2SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-5-[(isoxazol-3-ylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one

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